molecular formula C17H15N3O3S B2882573 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1421501-63-4

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2882573
CAS No.: 1421501-63-4
M. Wt: 341.39
InChI Key: REWOOZUGDGYZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a benzothiadiazole core fused with a dihydrobenzofuran moiety and a hydroxyethyl-carboxamide side chain. The hydroxyethyl group may enhance solubility, while the dihydrobenzofuran scaffold could influence metabolic stability .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15(10-2-4-16-11(7-10)5-6-23-16)9-18-17(22)12-1-3-13-14(8-12)20-24-19-13/h1-4,7-8,15,21H,5-6,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWOOZUGDGYZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Nitroaniline Derivatives

The benzothiadiazole core is synthesized via cyclization of 2-nitroaniline derivatives. A representative protocol involves:

  • Oxidative Cyclization : Treatment of 2-nitroaniline with sodium hypochlorite (NaClO) in the presence of tetrabutylammonium bromide (TBAB) and potassium hydroxide yields 2,1,3-benzothiadiazole-1-oxide (N-oxide intermediate).
  • Reduction of N-Oxide : Phosphine reagents (e.g., triphenylphosphine, PPh₃) in xylene reduce the N-oxide to 2,1,3-benzothiadiazole.
  • Carboxylation : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C, followed by quenching with CO₂, introduces the carboxylic acid group at position 5.

Reaction Conditions :

Step Reagents Temperature Yield
1 NaClO, TBAB, KOH RT 89%
2 PPh₃, xylene 140°C 75%
3 LDA, CO₂ −78°C 73%

Synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine

Construction of the Dihydrobenzofuran Core

The dihydrobenzofuran moiety is assembled via acid-catalyzed cyclization of substituted epoxides or propargyl alcohols:

  • Epoxide Cyclization : 5-Bromo-2-hydroxyacetophenone is treated with epichlorohydrin under basic conditions to form the dihydrobenzofuran ring.
  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.
  • Amination : Mitsunobu reaction with phthalimide introduces the amine group, followed by hydrazine deprotection to yield the primary amine.

Spectroscopic Data :

  • ¹H-NMR (CDCl₃) : δ 6.85 (d, J = 8.4 Hz, 1H, aromatic), 4.60 (t, J = 6.8 Hz, 1H, OH), 3.20 (m, 2H, CH₂NH₂).
  • IR (KBr) : 3,360 cm⁻¹ (OH stretch), 1,650 cm⁻¹ (C=C aromatic).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the carboxylic acid and amine fragments using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation : 2,1,3-Benzothiadiazole-5-carboxylic acid (1.0 equiv) is treated with EDC (1.2 equiv) and HOBt (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0°C for 30 minutes.
  • Coupling : 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–16 hours.
  • Workup : The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:1) or recrystallization from ethanol/water.

Optimized Parameters :

Parameter Value
Solvent DMF
Temperature 0°C → RT
Reaction Time 12–16 h
Yield 75–86%

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper-catalyzed coupling between 5-bromo-2,1,3-benzothiadiazole and the hydroxyethylamine derivative has been reported, though yields are moderate (50–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the amidation step, improving yields to 80–85% while reducing reaction time.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.90 (d, J = 8.8 Hz, 1H, benzothiadiazole), 6.95 (d, J = 8.4 Hz, 1H, dihydrobenzofuran).
  • ¹³C-NMR : δ 165.2 (C=O), 152.1 (benzothiadiazole-S), 112.4 (dihydrobenzofuran-C).
  • HRMS (ESI) : m/z calc. for C₁₈H₁₆N₃O₃S [M+H]⁺: 378.0912; found: 378.0915.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Challenges and Optimization

  • Regioselectivity : Competing metalation at position 4 of the benzothiadiazole necessitates careful control of base stoichiometry.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are critical for homogeneous reaction conditions.

Industrial-Scale Considerations

  • Cost Efficiency : TBAB-catalyzed cyclization reduces reagent costs compared to transition-metal catalysts.
  • Green Chemistry : Aqueous workup steps minimize organic waste generation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield benzofuran ketones, while reduction of the carboxamide group may produce benzofuran amines.

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dasatinib (C₂₂H₂₆ClN₇O₂S)

  • Structure : Contains a thiazolecarboxamide group linked to a pyrimidine-piperazinyl substituent .
  • Dasatinib’s 2-chloro-6-methylphenyl group is absent in the target compound, which instead incorporates a dihydrobenzofuran system.
  • Functional Implications : Dasatinib’s antineoplastic activity (approved for leukemia) relies on its dual Src/Abl kinase inhibition . The target compound’s benzothiadiazole may target distinct kinases or pathways, though experimental validation is required.

N-[2-(2,3-Dihydro-1-Benzofuran-5-yl)-2-Hydroxyethyl]-3-(4-Methanesulfonylphenyl)Propanamide

  • Structure : Shares the dihydrobenzofuran-hydroxyethyl backbone but replaces the benzothiadiazole with a methanesulfonylphenyl-propanamide group .
  • Key Differences :
    • The methanesulfonylphenyl moiety may enhance solubility and metabolic stability compared to the benzothiadiazole.
    • The absence of the benzothiadiazole ring likely reduces π-π stacking interactions critical for target binding.

2-Amino-5-(4-Substituted Phenyl)-1,3,4-Oxadiazoles

  • Structure : Oxadiazole derivatives synthesized via semicarbazide and benzaldehyde reactions .
  • Key Differences: The oxadiazole core lacks the fused aromaticity of benzothiadiazole, reducing planarity and electronic delocalization. No dihydrobenzofuran or hydroxyethyl groups, limiting solubility and target specificity.
  • Functional Implications : Oxadiazoles are often explored as antimicrobial or antiviral agents, contrasting with the target compound’s hypothesized kinase modulation .

Data Table: Structural and Functional Comparison

Compound Molecular Weight Core Structure Key Functional Groups Hypothesized Activity
Target Compound ~389.47 g/mol† Benzothiadiazole Dihydrobenzofuran, hydroxyethylamide Kinase inhibition
Dasatinib 488.00 g/mol Thiazolecarboxamide Pyrimidine-piperazinyl, chloro-methyl Antineoplastic (Src/Abl kinase)
N-[2-(Dihydrobenzofuran)-Propanamide Derivative 389.47 g/mol† Methanesulfonylphenyl Dihydrobenzofuran, propanamide Anti-inflammatory
2-Amino-5-(4-Substituted Phenyl)-Oxadiazole Variable 1,3,4-Oxadiazole Substituted phenyl, semicarbazide Antimicrobial

†Calculated based on provided evidence .

Research Findings and Mechanistic Insights

  • Binding Affinity : Benzothiadiazole’s electron-deficient aromatic system may enhance interactions with kinase ATP-binding pockets compared to oxadiazoles or sulfonyl groups .
  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility over Dasatinib’s hydrophobic chloro-methyl substituent .
  • Metabolic Stability : Dihydrobenzofuran’s partial saturation could reduce oxidative metabolism compared to fully aromatic systems, as seen in related propanamide derivatives .

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (commonly referred to as BTHWA) is a synthetic compound derived from benzothiadiazole that has garnered attention for its biological activities, particularly in plant protection and potential therapeutic applications. This article explores the compound's biological activity based on recent studies and findings.

1. Overview of Biological Activity

BTHWA exhibits a range of biological activities, primarily in the context of plant diseases and potential neuroprotective effects. The compound has been studied for its ability to enhance systemic acquired resistance (SAR) in plants, particularly against viral and fungal pathogens.

1.1 Plant Protection

A significant study highlighted BTHWA's effectiveness in protecting zucchini plants (Cucurbita pepo convar. giromontiina) from viral infections such as Watermelon Mosaic Virus (WMV) and Cucumber Aphid-Borne Yellows Virus (CABYV). The treatment with BTHWA was shown to significantly lower the Disease Severity Index (DSI) compared to untreated controls. Notably, four applications of BTHWA were more effective than eight, suggesting a threshold effect in SAR induction .

Treatment VariantDSI for WMVDSI for CABYV
4 × BTHWASignificantly lowerSignificantly lower
8 × BTHWAHigher than 4 × BTHWAHigher than 4 × BTHWA
Untreated ControlHighest DSIHighest DSI

The study concluded that the application of BTHWA not only reduced viral replication but also induced the expression of key SAR marker genes such as PAL, NPR1, and PR-1b .

1.2 Neuroprotective Properties

In addition to its agricultural applications, BTHWA's structural analogs have been explored for neuroprotective effects. Research on related compounds has demonstrated their potential to protect against oxidative stress and neurodegenerative conditions by inhibiting lipid peroxidation and scavenging free radicals . These properties suggest that BTHWA could be beneficial in treating conditions like stroke or head trauma.

The biological activity of BTHWA can be attributed to its interaction with various signaling pathways involved in plant defense mechanisms and its antioxidant properties in neuroprotection.

2.1 Induction of Systemic Acquired Resistance (SAR)

BTHWA enhances plant immunity through the activation of SAR pathways:

  • Salicylic Acid Pathway : Involved in the defense against biotrophic pathogens.
  • Jasmonate Pathway : Important for responses to necrotrophic pathogens and herbivores.
  • Ethylene Pathway : Plays a role in fruit ripening and response to stress.

The compound's ability to upregulate these pathways leads to improved resistance against pathogens .

2.2 Antioxidant Activity

The antioxidant properties of benzofuran derivatives have been linked to their ability to mitigate oxidative stress by scavenging free radicals and preventing cellular damage . This mechanism is crucial for neuroprotective effects, particularly in conditions characterized by oxidative damage.

3. Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to BTHWA:

  • A study on benzothiadiazole derivatives demonstrated their efficacy as SAR inducers in various crops, showing reduced disease severity against multiple pathogens .
  • Research on 2,3-dihydro-1-benzofuran derivatives indicated their potential as neuroprotective agents through mechanisms involving antioxidant activity and inhibition of lipid peroxidation .

4. Conclusion

This compound represents a promising compound with significant biological activity in both agricultural and therapeutic contexts. Its ability to induce systemic acquired resistance in plants while also providing neuroprotective benefits highlights its potential as a multifunctional agent. Continued research is necessary to fully elucidate its mechanisms and expand its applications across various fields.

Q & A

Q. What are the established synthetic routes for N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the benzothiadiazole core via condensation reactions (e.g., using thionyl chloride for cyclization) .
  • Step 2 : Functionalization of the dihydrobenzofuran moiety through hydroxyethylation under controlled pH and temperature .
  • Step 3 : Coupling the benzothiadiazole-carboxamide group via amide bond formation, often using carbodiimide-based coupling agents .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are critical for achieving >95% purity .
  • Analytical Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6, 400 MHz) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (DMSO-d6) resolve the hydroxyethyl group (δ 4.2–4.5 ppm) and benzothiadiazole protons (δ 7.8–8.3 ppm) .
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 385.08) .
  • HPLC : Reverse-phase methods (e.g., 70:30 acetonitrile/water) assess purity and detect degradation products .

Q. How does the hydroxyethyl-dihydrobenzofuran moiety influence the compound’s bioactivity?

  • Methodological Answer :
  • The hydroxyethyl group enhances water solubility via hydrogen bonding, while the dihydrobenzofuran ring contributes to lipophilicity, balancing membrane permeability .
  • Comparative studies with analogs lacking the hydroxyethyl group show reduced binding affinity (e.g., IC50 values increase by 3–5 fold in kinase inhibition assays) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., rat models, IV/PO dosing) to identify absorption limitations. Low solubility (<10 µg/mL in PBS) may require formulation adjustments (e.g., PEG-based nanoemulsions) .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce active drug concentrations .
  • Tissue Distribution Studies : Radiolabeled compound tracking (e.g., 14C labeling) can reveal poor target-organ penetration .

Q. What strategies optimize reaction yields during large-scale synthesis of the benzothiadiazole-carboxamide intermediate?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura coupling efficiency .
  • Solvent Optimization : Replace ethanol with DMF to improve solubility of aromatic intermediates (yield increases from 45% to 72%) .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature (60–80°C) and stoichiometry (1.2–1.5 eq. of coupling agent) .

Q. What computational and experimental methods are effective for target identification?

  • Methodological Answer :
  • Cheminformatics : Use SwissTargetPrediction or SEA to prioritize kinase or GPCR targets .
  • SPR (Surface Plasmon Resonance) : Screen against immobilized protein libraries (e.g., kinase panel) to quantify binding kinetics (KD < 100 nM suggests high affinity) .
  • CRISPR-Cas9 Knockout : Validate target engagement by correlating gene knockout with loss of compound activity .

Q. How can solubility limitations be addressed without compromising bioactivity?

  • Methodological Answer :
  • Co-solvent Systems : Use 10% DMSO/water mixtures or cyclodextrin inclusion complexes to enhance solubility (>50 µg/mL) .
  • Prodrug Design : Introduce phosphate esters at the hydroxyethyl group, which hydrolyze in vivo to regenerate the active compound .

Q. What structural modifications improve selectivity in SAR (Structure-Activity Relationship) studies?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the benzothiadiazole with a benzoxazole to reduce off-target effects (e.g., 10-fold selectivity gain in CYP450 assays) .
  • Substituent Addition : Introduce electron-withdrawing groups (e.g., -NO2) at the benzofuran 5-position to enhance target binding (ΔIC50 = 0.8 µM → 0.2 µM) .

Q. How are stability studies designed to assess degradation under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and 3% H2O2 (oxidative) at 37°C for 24 hours .
  • LC-MS Analysis : Monitor degradation products (e.g., hydrolyzed amide or oxidized benzothiadiazole) and quantify stability using peak area normalization .

Q. What statistical approaches validate reproducibility in biological assays?

  • Methodological Answer :
  • Bland-Altman Analysis : Compare inter-lab IC50 values to identify systematic biases (>20% variation requires protocol reassessment) .
  • Z’-Factor Calculation : Ensure Z’ > 0.5 in high-throughput screens to confirm assay robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.